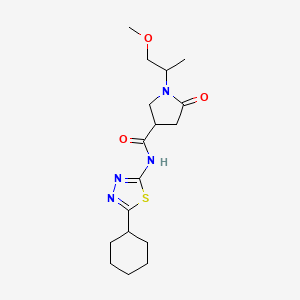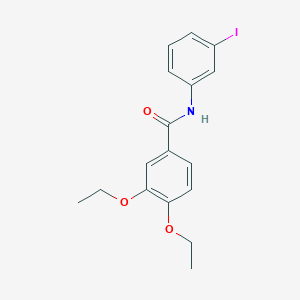![molecular formula C23H24N2O2S B4590069 (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4590069.png)
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzyloxybenzylidene group and a methylpiperidinyl group.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with 2-(4-methylpiperidin-1-yl)thiazol-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzyloxybenzylidene)-4-(4-chlorophenyl)piperazin-1-yl-amine: This compound shares a similar benzyloxybenzylidene group but differs in the piperazine moiety and the presence of a chlorine atom.
Thiazolone derivatives: Other thiazolone derivatives with different substituents on the thiazolone ring or the benzylidene group.
Uniqueness
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-17-11-13-25(14-12-17)23-24-22(26)21(28-23)15-18-7-9-20(10-8-18)27-16-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMPQVOQQFLSE-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B4590003.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B4590010.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B4590011.png)
![4-[(3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)CARBAMOYL]BUTANOIC ACID](/img/structure/B4590017.png)
![(E)-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B4590030.png)
![N-(4-acetylphenyl)-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B4590033.png)
![6-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4590040.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4590043.png)
![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4590045.png)
![(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4590053.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4590081.png)

